![molecular formula C18H19N7OS B2957518 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034360-85-3](/img/structure/B2957518.png)

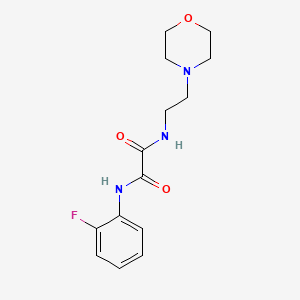

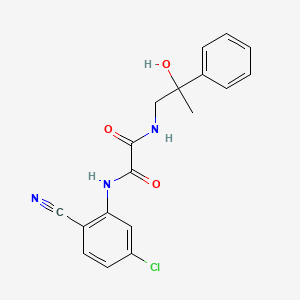

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . It’s used in the manufacturing of pharmaceutical compositions for the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .

Synthesis Analysis

The synthesis of this compound involves methods described in the patent WO/2018/069222 . The patent covers methods of preparing the compound, intermediate compounds useful for preparing the compound, and pharmaceutical compositions comprising the compound .Molecular Structure Analysis

The molecular structure of this compound is part of a class of compounds known as substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amines . These compounds are described and defined in the patent WO/2018/069222 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are covered in the patent WO/2018/069222 . The patent describes the methods of preparing the compound and the intermediate compounds useful for its preparation .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on pyrazolopyrimidine and related derivatives demonstrates a wide range of synthetic approaches and biological activities. One study detailed the synthesis of various pyrazolo[3,4-d]pyrimidine ribonucleosides and evaluated their activity against viruses and tumor cells. Specifically, guanosine analogues showed significant activity against measles and exhibited moderate antitumor activity, highlighting the potential of such compounds in antiviral and cancer therapy research (Petrie et al., 1985).

Antimicrobial and Anticancer Evaluation

Another study synthesized novel derivatives of pyrimidine clubbed with thiazolidinone, showing significant antimicrobial and anticancer activities. This suggests a promising direction for the development of new therapeutic agents targeting specific bacterial infections and cancer types (Verma & Verma, 2022).

Antioxidant Properties

A research effort into the design and synthesis of 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives aimed at investigating their potential as antioxidants. One compound, in particular, showed higher antioxidant activity than ascorbic acid, suggesting the value of these derivatives in developing treatments for oxidative stress-related diseases (Aziz et al., 2021).

Antibacterial Agents

The synthesis of pyrazol-5-one derivatives derived from 2-aminobenzothiazole was reported for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This study emphasizes the role of such compounds in addressing antibiotic resistance (Palkar et al., 2017).

Protease Inhibitors

Research into pyrano[2,3-d]pyrimidine derivatives and their manganese complexes highlighted their potential as potent protease inhibitors. Such compounds could offer new therapeutic strategies for diseases where protease activity is a key factor (Shehab & El-Shwiniy, 2018).

Mécanisme D'action

Target of Action

Similar compounds have been associated with the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to the treatment or prophylaxis of diseases .

Biochemical Pathways

It’s worth noting that similar compounds have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .

Pharmacokinetics

Similar compounds have been used for the manufacturing of pharmaceutical compositions for the treatment or prophylaxis of diseases .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including the presence of other active ingredients .

Propriétés

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7OS/c26-17(23-18-22-13-4-1-2-5-14(13)27-18)12-9-24(10-12)15-8-16(20-11-19-15)25-7-3-6-21-25/h3,6-8,11-12H,1-2,4-5,9-10H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJREKOWIRXEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957442.png)

![4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2957446.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2957447.png)

![2-[[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2957448.png)

![1-methyl-3-(3-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2957451.png)

![spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one](/img/structure/B2957458.png)